An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzoyloxy)benzoic acid (Salsalate)
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzoyloxy)benzoic acid (Salsalate)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Salsalate, chemically known as 2-(benzoyloxy)benzoic acid or salicylsalicylic acid, is a non-acetylated salicylate and a non-steroidal anti-inflammatory drug (NSAID).[1] It functions as a prodrug, being metabolically hydrolyzed into two molecules of its active component, salicylic acid.[2][3] This unique dimeric structure grants it distinct physicochemical properties that influence its formulation, delivery, and therapeutic profile, notably reducing gastric irritation compared to other NSAIDs.[2] This guide provides a comprehensive analysis of the core physicochemical characteristics of Salsalate, offering field-proven insights and experimental protocols essential for its research and development.
Chemical Identity and Core Properties
Salsalate is a synthetic derivative of salicylic acid.[3] Its identity is defined by the following key parameters:
| Property | Value | Source(s) |
| IUPAC Name | 2-(Benzoyloxy)benzoic acid | [4] |
| Synonyms | Salsalate, Salicylsalicylic acid, Disalicylic acid | [5] |
| CAS Number | 552-94-3 | [5][6] |
| Molecular Formula | C₁₄H₁₀O₅ | [3][6] |
| Molecular Weight | 258.23 g/mol | [5] |
| Appearance | Crystalline solid, white to tan powder | [6] |
Key Physicochemical Parameters
Melting Point
The melting point is a critical indicator of a compound's purity and solid-state stability. Salsalate exhibits a sharp melting point, typically in the range of 148-149°C .[5] This distinct thermal event is best characterized using Differential Scanning Calorimetry (DSC), which measures the heat flow required to raise the sample's temperature.[7][8] A sharp endotherm at this temperature confirms the crystalline nature of the material and can be used to assess the purity of a given batch.
Solubility Profile
The solubility of Salsalate is a determining factor for its dissolution rate and subsequent bioavailability. It is characterized by poor aqueous solubility but is soluble in various organic solvents.
-
Aqueous Solubility : Salsalate is practically insoluble in water and acidic gastric fluids (<0.1 mg/mL at pH 1.0).[5][9] This low solubility in the stomach's acidic environment is a key reason for its improved gastrointestinal tolerability, as it minimizes direct irritation to the gastric mucosa.[2] However, it gradually hydrolyzes in water to form two molecules of salicylic acid.[5]
-
Organic Solvents : It demonstrates solubility in several organic solvents.[5][6] Specific solubility data includes:
For experimental purposes requiring an aqueous buffer, it is recommended to first dissolve Salsalate in an organic solvent like DMF and then dilute it with the chosen buffer.[6]
Acid-Base Properties (pKa)
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's fat-solubility versus water-solubility.[11] This parameter is a key predictor of a drug's ability to cross lipid cell membranes. The calculated LogP for 2-(benzoyloxy)benzoic acid is approximately 2.60 .[12] This moderate lipophilicity is consistent with a molecule that can be absorbed from the gastrointestinal tract.
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and identification of Salsalate.
-
UV-Vis Spectroscopy : In solution, Salsalate exhibits characteristic ultraviolet absorbance maxima (λmax) at approximately 207, 234, and 308 nm .[3][6] These absorbances arise from the electronic transitions within the aromatic rings and ester functional group.
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the ester and carboxylic acid groups, and C-H and C=C stretching from the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would display distinct signals for the aromatic protons on the two benzene rings. Due to the substitution pattern, these protons would appear as complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR : The carbon NMR would show signals for the two distinct carbonyl carbons (ester and carboxylic acid) and the twelve aromatic carbons.
-
Experimental Protocols for Physicochemical Characterization
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and enthalpy of fusion.[13][14] It provides a more accurate and reproducible thermal profile than traditional melting point apparatus by precisely measuring the energy absorbed by the sample during its phase transition.[7]
Methodology:
-
Calibration : Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.[15]
-
Sample Preparation : Accurately weigh 2-5 mg of Salsalate powder into a standard aluminum DSC pan.
-
Encapsulation : Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to use as a reference.
-
Instrument Setup : Place the sample and reference pans into the DSC cell.
-
Thermal Program : Heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/min, from a starting temperature (e.g., 30°C) to a final temperature well above the expected melting point (e.g., 200°C).
-
Data Analysis : The melting point (Tm) is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Workflow for DSC Melting Point Analysis.
Protocol 2: LogP Determination by Shake-Flask Method
Causality: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[16] It directly measures the concentration of the analyte in the two immiscible phases after they have reached equilibrium, providing a direct measure of its partitioning behavior.
Methodology:
-
Phase Preparation : Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Stock Solution : Prepare a stock solution of Salsalate in n-octanol at a known concentration.
-
Partitioning : In a separatory funnel, combine a precise volume of the Salsalate/octanol stock solution with a precise volume of the pre-saturated water/buffer.
-
Equilibration : Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning and equilibration.
-
Phase Separation : Allow the two phases to separate completely. Centrifugation may be required to ensure a clean separation.
-
Concentration Measurement : Carefully remove an aliquot from the aqueous phase. Determine the concentration of Salsalate in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation : Calculate the concentration of Salsalate remaining in the octanol phase by subtraction from the initial concentration. The LogP is calculated as: LogP = log ( [Salsalate]octanol / [Salsalate]water ).
Protocol 3: pKa Determination by Potentiometric Titration in a Co-solvent
Causality: For compounds like Salsalate that are poorly soluble in water, determining the pKa requires a co-solvent to ensure the compound remains dissolved throughout the titration.[17] A series of titrations are performed in different co-solvent/water ratios, and the apparent pKa (pₛKₐ) values are extrapolated back to 0% co-solvent to estimate the true aqueous pKa (pₐKₐ).[18]
Methodology:
-
Co-solvent Preparation : Prepare several mixtures of an organic co-solvent (e.g., methanol or ethanol) and water at different ratios (e.g., 20:80, 40:60, 60:40 v/v).
-
Sample Preparation : Dissolve a precise amount of Salsalate in each co-solvent mixture to create solutions of known concentration.
-
Titration Setup : Calibrate a pH meter and electrode using standard buffers prepared in the same co-solvent mixture to be used for the titration.
-
Titration : Titrate the Salsalate solution with a standardized aqueous solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pₛKₐ for that co-solvent ratio is the pH at the half-equivalence point.
-
Extrapolation : Plot the determined pₛKₐ values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% co-solvent to obtain the aqueous pKa value.
Implications for Drug Development
The physicochemical properties of Salsalate are directly linked to its clinical performance.
-
Formulation : Its poor aqueous solubility necessitates formulation as a solid oral dosage form (tablet).[19] The choice of excipients must ensure proper tablet disintegration and drug dissolution in the small intestine.
-
Bioavailability : The low solubility in gastric acid prevents premature hydrolysis and absorption in the stomach, which is key to its gastrointestinal safety profile.[9] It is readily soluble and absorbed in the more alkaline environment of the small intestine.[19]
-
Mechanism of Action : As a prodrug, its in-vivo hydrolysis is critical. The ester linkage is designed to be stable in the stomach but labile to esterases in the intestine and blood, releasing the active salicylic acid.[20]
-
Stability : Salsalate is susceptible to hydrolysis, which must be considered during manufacturing and storage to ensure product integrity and shelf-life.[5]
// Nodes P1 [label="Low Aqueous\nSolubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2 [label="Melting Point\n(148-149°C)", fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="Moderate LogP\n(~2.60)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P4 [label="Ester Prodrug\nStructure", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D1 [label="Solid Oral Dosage\n(Tablets)", fillcolor="#F1F3F4", fontcolor="#202124"]; D2 [label="High Purity &\nSolid-State Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; D3 [label="Membrane Permeation\n& GI Absorption", fillcolor="#F1F3F4", fontcolor="#202124"]; D4 [label="Reduced Gastric\nIrritation", fillcolor="#F1F3F4", fontcolor="#202124"]; D5 [label="In-vivo Hydrolysis to\nActive Salicylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges P1 -> D1 [label="drives"]; P1 -> D4 [label="enables"]; P2 -> D2 [label="indicates"]; P3 -> D3 [label="predicts"]; P4 -> D4 [label="contributes to"]; P4 -> D5 [label="required for"]; }
Caption: Relationship between Salsalate's properties and development aspects.
Conclusion
2-(Benzoyloxy)benzoic acid (Salsalate) possesses a distinct set of physicochemical properties that are integral to its function as a safe and effective NSAID. Its high melting point confirms its crystalline stability, while its characteristic solubility profile—insoluble in acid but soluble in organic solvents and the small intestine—underpins its favorable gastrointestinal safety. As an ester prodrug with moderate lipophilicity, it is well-suited for oral administration, ensuring efficient absorption and subsequent conversion to its active salicylic acid form. A thorough understanding and characterization of these properties, using the robust methodologies outlined in this guide, are paramount for the successful development, formulation, and quality control of Salsalate-based therapeutics.
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